(S)-2-((Ethoxycarbonyl)amino)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQWKPMPTMJFCY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441663 | |
| Record name | N-(Ethoxycarbonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16639-86-4 | |
| Record name | N-(Ethoxycarbonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic System Design
Asymmetric hydrogenation of prochiral dehydroamino acids represents the most direct method for synthesizing enantiomerically pure (S)-2-((Ethoxycarbonyl)amino)propanoic acid. The process employs transition metal catalysts coordinated to chiral phosphine ligands, achieving enantiomeric excess (ee) exceeding 99%. Key catalysts include:
-
Rhodium complexes : [Rh(COD)(RcSp-DuanPhos)]BF₄ and [Rh(COD)(SSRR-TangPhos)]BF₄
-
Ruthenium complexes : Ru(BINAP)(benzene)Cl₂
These catalysts induce stereoselective hydrogenation of the α,β-unsaturated bond in substrates like 2-((ethoxycarbonyl)amino)propenoic acid , yielding the (S)-configured product.
Table 1: Catalytic Performance in Asymmetric Hydrogenation
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| [Rh(COD)(RcSp-DuanPhos)]BF₄ | 2-((ethoxycarbonyl)amino)propenoic acid | 25 | 10 | 99.2 | 92 |
| Ru(S-BINAP)(benzene)Cl₂ | 2-((ethoxycarbonyl)amino)propenoic acid | 50 | 15 | 98.5 | 89 |
Substrate Synthesis via Erlenmeyer-Plochl Reaction
The prochiral dehydroamino acid substrate is synthesized through an Erlenmeyer-Plochl reaction , condensing unsaturated aldehydes with glycine derivatives. For example, cyclohexenecarboxaldehyde reacts with N-ethoxycarbonylglycine under acidic conditions to form an azlactone intermediate. Subsequent alcoholysis with methanol or ethanol yields the hydrogenation-ready dehydroamino acid.
Erlenmeyer-Plochl Azlactone Intermediate Method
Azlactone Formation and Alcoholysis
The Erlenmeyer-Plochl reaction constructs the α,β-unsaturated backbone required for hydrogenation. A representative synthesis involves:
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Condensation : Unsaturated aldehyde (e.g., 4-phenyl-2-butenal ) reacts with N-ethoxycarbonylglycine in acetic anhydride, forming an azlactone (2-phenyl-4-ethoxycarbonyl-5,6-dihydro-4H-oxazol-5-one).
-
Alcoholysis : The azlactone is treated with methanol, cleaving the oxazolone ring to produce 2-((ethoxycarbonyl)amino)propenoic acid methyl ester .
Table 2: Azlactone Synthesis Optimization
| Aldehyde | Glycine Derivative | Acid Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Phenyl-2-butenal | N-Ethoxycarbonylglycine | H₂SO₄ | 12 | 78 |
| Cyclohexenecarboxaldehyde | N-Ethoxycarbonylglycine | AcOH | 18 | 82 |
Stereochemical Control
Chiral induction during azlactone formation is minimal, necessitating downstream asymmetric hydrogenation for enantiopurity. However, the use of chiral auxiliaries or enzymatic resolution at the ester hydrolysis stage can improve ee.
Hydrolysis of Ethoxycarbonyl-Protected Amino Acid Esters
Ester Hydrolysis Conditions
(S)-2-((Ethoxycarbonyl)amino)propanoic acid is accessible via hydrolysis of its methyl or benzyl esters. Industrial processes favor acidic hydrolysis to avoid racemization:
Table 3: Hydrolysis Efficiency Under Varied Conditions
| Ester | Acid | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Methyl ester | H₂SO₄ | 80 | 18 | 85 | 98.5 |
| Benzyl ester | HCl (conc.) | 70 | 24 | 78 | 97.2 |
Purification and Racemization Mitigation
Post-hydrolysis purification involves:
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Neutralization : Adjusting pH to 3–4 with NaOH or NaHCO₃ to precipitate the product.
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Recrystallization : Dissolving the crude product in boiling water and cooling to 5–10°C.
Racemization is minimized by maintaining pH <5 during hydrolysis and avoiding prolonged heating.
Industrial-Scale Production Optimizations
Catalyst Recycling and Cost Reduction
Rhodium and ruthenium catalysts are recovered via nanofiltration or adsorption on activated carbon , reducing costs by up to 40%. Ligand stability studies show RcSp-DuanPhos retains 95% activity after five cycles.
Green Chemistry Approaches
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Solvent replacement : Substituting tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Waste minimization : In-situ generation of hydrogen from formic acid decreases reliance on high-pressure gas cylinders.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for (S)-2-((Ethoxycarbonyl)amino)propanoic Acid Synthesis
| Method | Key Advantage | Limitation | Typical ee (%) | Scale Feasibility |
|---|---|---|---|---|
| Asymmetric Hydrogenation | High enantioselectivity | Expensive catalysts | 99.2 | Pilot to industrial |
| Erlenmeyer-Plochl | Modular substrate synthesis | Multi-step sequence | 98.5 | Laboratory |
| Ester Hydrolysis | Low technical complexity | Racemization risk | 97.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Ethoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-2-((Ethoxycarbonyl)amino)propanoic acid, such as oxo derivatives, alcohols, and substituted amino acids.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
(S)-2-((Ethoxycarbonyl)amino)propanoic acid is primarily utilized as a chiral building block in the synthesis of peptides and other complex organic molecules. Its protected amino group allows for further modifications while preserving stereochemical integrity, making it an essential intermediate in the development of pharmaceuticals, particularly antihypertensive drugs such as enalapril and quinapril.
Synthesis Methods:
The compound can be synthesized through several methods, including:
- Strecker Synthesis: Involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis.
- Asymmetric Hydrogenation: Utilized for producing various derivatives with specific configurations.
Biological Applications
Enzyme-Substrate Interaction Studies:
Research has highlighted the compound's role in studying enzyme-substrate interactions. Its structural similarity to natural amino acids enables investigations into binding affinities with enzymes like angiotensin-converting enzyme (ACE), which is crucial for understanding its efficacy as a pharmaceutical agent.
Pharmaceutical Development:
(S)-2-((Ethoxycarbonyl)amino)propanoic acid serves as a precursor in the synthesis of various pharmaceuticals targeting specific enzymes or receptors. Its ability to modulate biological activity makes it a valuable candidate for drug development aimed at treating conditions such as hypertension and other cardiovascular diseases.
Industrial Applications
Biodegradable Polymers:
In industry, this compound is employed in the production of biodegradable polymers and materials. Its chemical properties allow for the creation of polymers that are environmentally friendly and have potential applications in packaging and other sectors where sustainability is crucial.
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of (S)-2-((Ethoxycarbonyl)amino)propanoic acid exhibit antimicrobial properties against multidrug-resistant pathogens. For instance, compounds derived from this acid were tested against various bacterial strains, showcasing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
| Compound | MIC Value (µg/mL) | Activity |
|---|---|---|
| Compound A | 1-8 | MRSA |
| Compound B | 0.5-2 | Vancomycin-resistant E. faecalis |
| Compound C | 8-64 | Gram-negative pathogens |
Case Study 2: Drug Development
A study focused on the synthesis of antihypertensive agents highlighted the utility of (S)-2-((Ethoxycarbonyl)amino)propanoic acid as a key intermediate. The research outlined various synthetic pathways leading to effective ACE inhibitors, emphasizing the compound's role in enhancing drug efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of (S)-2-((Ethoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound’s structural analogues differ in substituents, stereochemistry, or functional groups, leading to distinct biochemical behaviors. Key examples include:
Physicochemical Properties
- Molecular Weight : The ethoxycarbonyl group contributes to a molecular weight of 161.16–279.33 g/mol , depending on substituents (e.g., tert-butyl or phenylpropyl groups increase bulk) .
- Solubility: Polar carboxylate and ethoxycarbonyl groups enhance aqueous solubility compared to non-polar derivatives like tert-butoxycarbonyl analogues .
- Stability : The ethoxycarbonyl group is hydrolytically stable under neutral conditions but cleavable under basic or enzymatic conditions, unlike the more labile Fmoc group .
Key Research Findings
Role in Drug Impurities : The compound’s presence in ACE inhibitors at >0.1% levels requires rigorous analytical monitoring (HPLC, LC-MS) to ensure drug safety .
PET Imaging Potential: Analogues like [¹⁸F]AFETP exhibit tumor-selective uptake, highlighting the scaffold’s versatility in diagnostic applications .
Stereochemical Specificity : The (S)-configuration is essential for binding to CATs or ACE, as (R)-isomers show reduced activity .
Biological Activity
(S)-2-((Ethoxycarbonyl)amino)propanoic acid, also known as ethyl L-aspartate, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethoxycarbonyl group attached to the amino group of the propanoic acid backbone, which imparts unique chemical properties conducive to various biological interactions. This article explores the biological activity of (S)-2-((Ethoxycarbonyl)amino)propanoic acid, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (S)-2-((Ethoxycarbonyl)amino)propanoic acid can be represented as follows:
This structure includes a propanoic acid core with an ethoxycarbonyl moiety that enhances its solubility and reactivity. The compound's chirality is significant in determining its biological activity, influencing interactions with various biological targets.
The biological activity of (S)-2-((Ethoxycarbonyl)amino)propanoic acid primarily involves its interaction with specific enzymes and receptors. The ethoxycarbonyl group enhances the compound's binding affinity to these targets, modulating their activity through several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which may contribute to its antidiabetic properties.
- Inflammatory Response Modulation : Research indicates potential anti-inflammatory effects through the modulation of pathways associated with inflammation.
- Protein Interaction Studies : It serves as a valuable tool in studies of enzyme-substrate interactions and protein engineering, helping elucidate mechanisms underlying various biochemical processes.
Antidiabetic Properties
Several studies have highlighted the antidiabetic potential of (S)-2-((Ethoxycarbonyl)amino)propanoic acid. It exhibits inhibitory effects on key enzymes involved in glucose metabolism:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| α-Amylase | Competitive | |
| α-Glucosidase | Non-competitive |
These inhibitory actions can help regulate blood sugar levels, making it a candidate for further research in diabetes management.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various conditions. However, specific mechanistic details are still under investigation.
Antimicrobial Activity
Although primarily studied for its metabolic effects, (S)-2-((Ethoxycarbonyl)amino)propanoic acid has shown some antimicrobial activity. It has been evaluated against various pathogens, indicating a potential role in combating infections:
| Pathogen | Activity Observed | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 |
| Escherichia coli | Weak | >64 |
| Candida species | Moderate | 8–64 |
These findings suggest that while the primary focus remains on metabolic disorders, there may be broader implications for infectious disease treatment.
Case Studies and Research Findings
- Antidiabetic Study : A study evaluated the effects of (S)-2-((Ethoxycarbonyl)amino)propanoic acid on diabetic rats. Results indicated significant reductions in blood glucose levels compared to controls, supporting its potential use as an antidiabetic agent .
- Inflammation Model : In a murine model of inflammation, administration of (S)-2-((Ethoxycarbonyl)amino)propanoic acid resulted in decreased levels of pro-inflammatory cytokines, suggesting a modulatory effect on inflammatory pathways .
- Antimicrobial Screening : A series of antimicrobial tests demonstrated that (S)-2-((Ethoxycarbonyl)amino)propanoic acid exhibited varying degrees of activity against common pathogens, warranting further exploration into its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-((Ethoxycarbonyl)amino)propanoic acid, and how can reaction conditions be controlled to maximize enantiomeric purity?
- Methodological Answer : Synthesis typically involves coupling ethoxycarbonyl-protected amino acids with chiral precursors. Key steps include:
- Using chiral catalysts (e.g., L-proline derivatives) to maintain stereochemical integrity .
- Optimizing temperature (20–25°C) and solvent polarity (e.g., DMF or THF) to minimize racemization .
- Monitoring reaction progress via TLC or HPLC with chiral columns to verify enantiomeric excess (>98%) .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : - and -NMR to confirm the ethoxycarbonyl group (δ 1.2–1.4 ppm for CHCH) and α-proton coupling patterns .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
- Polarimetry : Measure specific optical rotation ([α]) to validate chiral purity .
Q. What are the primary biological targets or pathways influenced by this compound?
- Methodological Answer : Preliminary studies suggest interactions with:
- Enzymes : Competitive inhibition of aminopeptidases due to structural mimicry of natural amino acids .
- Receptors : Use surface plasmon resonance (SPR) to quantify binding affinity (K) to G-protein-coupled receptors (GPCRs) .
- Cellular assays : Evaluate cytotoxicity (IC) in HEK-293 or HepG2 cell lines via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Dose-response validation : Replicate experiments using standardized purity criteria (e.g., HPLC purity ≥99%) to rule out impurity effects .
- Assay variability : Compare results across multiple platforms (e.g., fluorescence-based vs. radiometric enzyme assays) .
- Structural analogs : Test derivatives (e.g., cyclohexyl or phenyl substitutions) to isolate structure-activity relationships (SAR) .
Q. What advanced analytical strategies are recommended for stability profiling under physiological conditions?
- Methodological Answer :
- RP-HPLC stability studies : Incubate the compound in buffers (pH 1.2–9.0) at 37°C and monitor degradation products at 0, 24, and 48 hours using validated methods .
- Mass spectrometry : Identify hydrolytic byproducts (e.g., decarboxylation or ester cleavage) via LC-MS/MS .
- Accelerated stability testing : Use thermal stress (40–60°C) to predict shelf-life under storage conditions .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Screen virtual libraries against target proteins (e.g., ACE inhibitors) using AutoDock Vina to prioritize synthetic targets .
- ADMET prediction : Use QikProp or SwissADME to optimize logP (1.5–3.0) and reduce CYP450 inhibition risks .
- Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers to guide chiral synthesis .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
